3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid
Overview
Description
3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid is a useful research compound. Its molecular formula is C10H6F4O3 and its molecular weight is 250.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogen-Halogen Interactions and Magnetic Properties
Fluoro-phenyl-acrylic acids, closely related to 3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid, have been used to synthesize metal complexes that exhibit intriguing halogen-halogen interactions, particularly fluoro-fluoro contacts. Such compounds include trinuclear complexes and 2D grid-like metal-organic framework structures. These structures are not just structurally interesting but also display antiferromagnetic interactions between metal ions, a property of potential interest in materials science and magnetism studies (Liu, Liu, & Li, 2011).
Polymerization and Material Properties
This compound and its derivatives are pivotal in the synthesis and polymerization of various materials. These compounds have found significant applications in creating materials with unique properties. For instance, they are utilized in the (co)polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, producing copolymers and terpolymers with high-tech applications. These materials are valued for their low toxicity, versatility, and usage in fields like lithography, polymer electrolyte membranes for fuel cells, and lithium-ion batteries (Patil & Améduri, 2013).
Fluorinated Acrylates and Repellent Properties
Fluorinated acrylates derived from compounds akin to this compound are essential in synthesizing materials with repellent properties. These acrylates contribute to the production of fluorinated polyacrylates with remarkable water and oil repellency, comparable to materials with long perfluorooctyl groups. This feature makes them promising candidates as alternatives for water and oil repellent agents, especially in the textile industry (Huang, Meng, Qing, & Qing, 2007).
Optoelectronic Applications
Derivatives of compounds like this compound are used in optoelectronic applications. For instance, the synthesis and characterization of novel poly(arylene ether)s based on specific fluoro- and trifluoromethyl-phenyl derivatives have shown high thermal stability and solubility in a wide range of organic solvents. These properties, coupled with their ability to form transparent and flexible films, make them suitable for applications in the field of optoelectronics (Salunke, Ghosh, & Banerjee, 2007).
Properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-9-6(4-5-8(15)16)2-1-3-7(9)17-10(12,13)14/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECZRPAXCLEWDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743072 | |
Record name | 3-[2-Fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381952-85-7 | |
Record name | 3-[2-Fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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